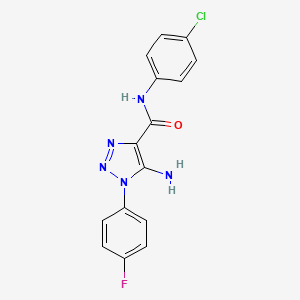
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound also inhibits the growth of infectious organisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has minimal toxicity to normal cells and tissues. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer and anti-infective activity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the treatment of diseases.
Orientations Futures
There are several future directions for the research of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and infectious diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.
Méthodes De Synthèse
The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine to form 4-fluorobenzyl 4-chlorobenzenesulfonate. The second step involves the reaction of 4-fluorobenzyl 4-chlorobenzenesulfonate with sodium azide to form 4-fluorobenzyl azide. The third step involves the reaction of 4-fluorobenzyl azide with 4-chlorophenyl isocyanate to form 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.
Propriétés
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-9-1-5-11(6-2-9)19-15(23)13-14(18)22(21-20-13)12-7-3-10(17)4-8-12/h1-8H,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOKUZAZOBFCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)
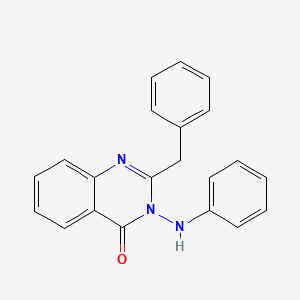
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)
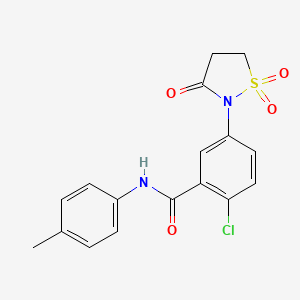
![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)
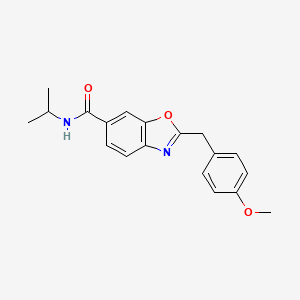
![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
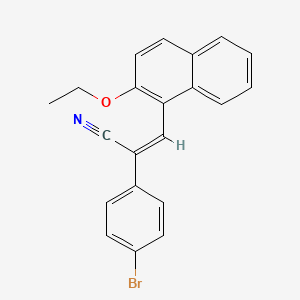
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
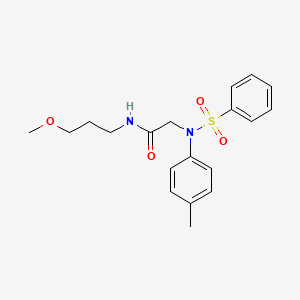
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)